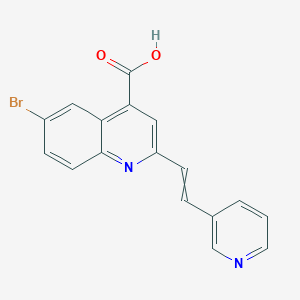![molecular formula C7H15BrN2 B11822918 (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-2-éthyl-2,5-diazabicyclo[2.2.1]heptane ; bromhydrate est un composé de diamine bicyclique chiral. Il est connu pour sa structure unique, qui comprend un système cyclique heptane à bicyclique avec deux atomes d'azote. Ce composé est souvent utilisé dans diverses réactions chimiques et a des applications dans différents domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de (1S,4S)-2-éthyl-2,5-diazabicyclo[2.2.1]heptane ; bromhydrate implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la préparation du système cyclique heptane à bicyclique.
Conditions réactionnelles : Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir un composé de haute pureté.
Méthodes de production industrielle
Dans les milieux industriels, la production de (1S,4S)-2-éthyl-2,5-diazabicyclo[2.2.1]heptane ; bromhydrate peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à écoulement continu et des systèmes de purification automatisés pour améliorer l'efficacité et l'évolutivité .
Analyse Des Réactions Chimiques
Types de réactions
(1S,4S)-2-éthyl-2,5-diazabicyclo[2.2.1]heptane ; bromhydrate subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction des conditions réactionnelles.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Les atomes d'azote du composé peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs. Les conditions réactionnelles, telles que la température et le solvant, sont optimisées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire différents dérivés oxydés, tandis que les réactions de substitution peuvent donner différents composés substitués .
Applications de la recherche scientifique
(1S,4S)-2-éthyl-2,5-diazabicyclo[2.2.1]heptane ; bromhydrate a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action de (1S,4S)-2-éthyl-2,5-diazabicyclo[2.2.1]heptane ; bromhydrate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des centres métalliques dans les réactions catalytiques. Cette liaison facilite la formation de produits chiraux en influençant la stéréochimie de la réaction . Les atomes d'azote du composé jouent un rôle crucial dans sa réactivité et ses propriétés de liaison .
Applications De Recherche Scientifique
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. This binding facilitates the formation of chiral products by influencing the stereochemistry of the reaction . The nitrogen atoms in the compound play a crucial role in its reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Composés similaires
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane : Ce composé a une structure bicyclique similaire mais avec un groupe substituant différent.
(1S,4S)-2-méthyl-2,5-diazabicyclo[2.2.1]heptane : Un autre composé similaire avec un groupe méthyle au lieu d'un groupe éthyle.
(1S,4S)-2-(4-chlorophényl)-2,5-diazabicyclo[2.2.1]heptane : Ce composé a un groupe chlorophényle, ce qui le distingue par sa réactivité et ses applications.
Unicité
L'unicité de (1S,4S)-2-éthyl-2,5-diazabicyclo[2.2.1]heptane ; bromhydrate réside dans sa structure chirale spécifique et la présence du groupe éthyle. Cette caractéristique structurelle confère une réactivité et des propriétés de liaison uniques, ce qui la rend précieuse dans diverses applications chimiques et biologiques .
Propriétés
Formule moléculaire |
C7H15BrN2 |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide |
InChI |
InChI=1S/C7H14N2.BrH/c1-2-9-5-6-3-7(9)4-8-6;/h6-8H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
Clé InChI |
SGMYARGBCOPANZ-LEUCUCNGSA-N |
SMILES isomérique |
CCN1C[C@@H]2C[C@H]1CN2.Br |
SMILES canonique |
CCN1CC2CC1CN2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


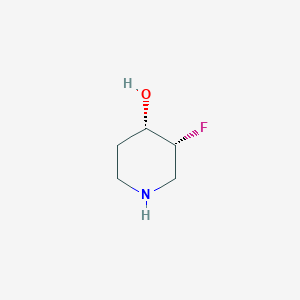
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)
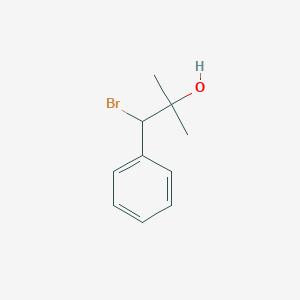


![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)
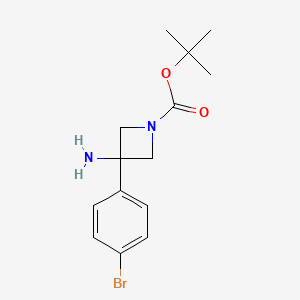
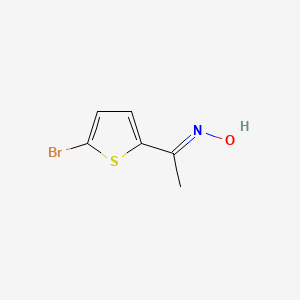
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)



![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
